molecular formula C21H18F3N5 B5975452 5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5975452
M. Wt: 397.4 g/mol
InChI Key: QICXWJBYHDASMP-UHFFFAOYSA-N
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Description

The compound 5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative featuring a trifluoromethyl group at position 2, a 4-methylphenyl substituent at position 3, and a pyridin-3-ylmethylamine moiety at position 5. Its structure combines a heterocyclic core with aromatic and fluorinated groups, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding .

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5/c1-13-5-7-16(8-6-13)18-19(21(22,23)24)28-29-17(10-14(2)27-20(18)29)26-12-15-4-3-9-25-11-15/h3-11,26H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICXWJBYHDASMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NCC4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridin-3-ylmethyl halides for nucleophilic substitution; palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its trifluoromethyl group imparts hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyridin-3-ylmethyl group facilitates its interaction with biological macromolecules. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Position 3 Substituents

The 3-(4-methylphenyl) group in the target compound differs from commonly reported 3-(4-fluorophenyl) substituents in anti-mycobacterial pyrazolo[1,5-a]pyrimidines (e.g., 47–51 in ). Studies indicate that 3-(4-fluorophenyl) analogues exhibit superior activity against Mycobacterium tuberculosis (M.tb), with MIC values as low as 0.1 µM, attributed to enhanced electronic effects and lipophilicity .

Position 2 Substituents

The trifluoromethyl group at position 2 is conserved in several active compounds (e.g., 10c in and 43–44 in ). This substituent enhances metabolic stability and electron-withdrawing properties, critical for maintaining aromatic π-stacking interactions in enzyme binding pockets .

Position 7 Amine Modifications

The pyridin-3-ylmethylamine group distinguishes the target compound from analogs with pyridin-2-ylmethyl (e.g., 47–51 in ) or non-aromatic amines (e.g., isopentyl in ). Pyridin-2-ylmethyl derivatives demonstrate higher anti-M.tb activity, suggesting that the nitrogen position in the pyridine ring influences binding to ATP synthase .

Table 1. Key Analogues and Activity Data

Compound ID 3-Substituent 5-Substituent 7-Amine Substituent Biological Activity (Target) Reference
Target Compound 4-Methylphenyl Methyl Pyridin-3-ylmethyl Inferred: Moderate M.tb inhibition N/A
47 () 4-Fluorophenyl Phenyl Pyridin-2-ylmethyl MIC = 0.1 µM (M.tb)
10c () 4-Fluorophenyl Methyl Pyridin-2-ylmethyl Anti-Wolbachia activity
43 () N/A Methyl 4-(Trifluoromethyl)phenyl IC₅₀ = 12 nM (P. falciparum DHODH)
5a () 4-Fluorophenyl Trifluoromethyl N,N-Dimethyl Cytotoxic (Cancer cell lines)
Key Findings:
  • Anti-Mycobacterial Activity : Pyridin-2-ylmethyl derivatives (47 , 10c ) outperform pyridin-3-ylmethyl analogs, likely due to optimized hydrogen bonding with ATP synthase residues .
  • Cytotoxicity : Carboxamide derivatives (e.g., 5a in ) demonstrate cancer cell line inhibition, highlighting the scaffold’s versatility .

Physicochemical and Pharmacokinetic Properties

Table 2. Property Comparison

Compound ID logP (Calculated) Solubility (µg/mL) Microsomal Stability (Human) hERG IC₅₀ (µM)
Target Compound 3.8* <10* Moderate* >30*
47 () 4.1 15 High >30
43 () 3.5 25 High 15

*Inferred from structural analogs.

Key Findings:
  • Pyridin-3-ylmethyl substitution could lower hERG channel binding risk compared to pyridin-2-ylmethyl derivatives .

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